Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate
Description
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a multifunctional thiophene derivative with significant utility in organic synthesis, particularly as a precursor to biologically active compounds. Its structure features a thiophene ring substituted with an amino group (C3), a cyano group (C4), a sulfanyl-linked ethoxy-oxoethyl moiety (C5), and an ethyl ester group (C2) (Fig. 1).
Crystallographic studies (e.g., using SHELX software) reveal a near-planar thiophene ring system, with a dihedral angle of 2.0° between the thiophene and the adjacent ester group, enhancing molecular stability and intermolecular interactions. The amino and cyano groups contribute to its reactivity in nucleophilic substitutions and cyclization reactions.
Properties
CAS No. |
91568-02-4 |
|---|---|
Molecular Formula |
C12H14N2O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H14N2O4S2/c1-3-17-8(15)6-19-12-7(5-13)9(14)10(20-12)11(16)18-4-2/h3-4,6,14H2,1-2H3 |
InChI Key |
FSAZLDIEIKQKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of ethyl chloroformate and ammonium thiocyanate . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sandmeyer Reaction: Bromination at the Amino Position
This reaction replaces the amino group with a bromine atom, forming ethyl 3-bromo-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate . The process involves:
-
Reagents : NaNO₂, HBr, CuBr, and 70% H₂SO₄.
-
Conditions :
-
Diazotization at 0–5°C for 30 minutes.
-
Bromination in HBr/CuBr solution overnight at room temperature.
-
Mechanism :
-
Diazotization of the amino group to form a diazonium salt.
-
Substitution by bromide via radical intermediates facilitated by CuBr.
Substitution Reactions at the Sulfanyl Group
The sulfanyl (–S–CH₂COOEt) moiety undergoes nucleophilic substitution under basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioether oxidation | H₂O₂, acetic acid | Sulfone derivative | ~75% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | Alkylated thiophene derivatives | 60–85% |
Key Observation : The sulfanyl group’s electron-rich nature facilitates reactions with electrophiles, enabling modular functionalization .
Michael Addition and Condensation Reactions
The amino group participates in Michael additions with α,β-unsaturated carbonyl compounds:
| Substrate | Product | Application | Source |
|---|---|---|---|
| Diethyl acetylenedicarboxylate | Pyrazole-fused thiophene derivatives | Anticancer agent precursors | |
| Enamines | Isoxazolidine hybrids | Antimicrobial scaffolds |
Mechanistic Insight : The amino group acts as a nucleophile, attacking electron-deficient alkenes or alkynes .
Ester Hydrolysis and Functionalization
The ethoxycarbonyl group undergoes hydrolysis to carboxylic acid derivatives:
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of strontium ranelate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous thiophene derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity and Functional Groups: The amino group at C3 in the title compound enhances its nucleophilic reactivity, enabling cyclization to thienopyrimidines, whereas brominated analogs (e.g., Br at C3) are less reactive but serve as halogenated intermediates. Methylthio (SCH₃) or phenylamino (NHPh) substituents at C5 reduce electrophilicity compared to the ethoxy-oxoethyl sulfanyl group (SCH₂CO₂Et), limiting their utility in complex heterocycle synthesis.
Crystallographic Behavior :
- The title compound and its brominated derivative exhibit near-planar geometries (dihedral angle < 2.5°), facilitating dense crystal packing and hydrogen bonding (e.g., S–H···O interactions). In contrast, methylthio-substituted analogs may display distorted geometries due to steric effects.
Synthetic Flexibility: The title compound’s ethoxy-oxoethyl sulfanyl group allows for further functionalization (e.g., hydrolysis to carboxylic acids), whereas methylthio or phenylamino groups offer fewer modification pathways.
Biological Activity
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.
The compound has the following chemical formula:
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. It has shown potential as an antagonist to antiapoptotic proteins, which are often overexpressed in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, comparable to established chemotherapeutic agents.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)... | MDA-MB-231 | 1.81 ± 0.1 |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)... | MCF-7 | 2.85 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
The compound exhibited an IC value significantly lower than that of Doxorubicin, indicating superior cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies suggest that modifications in the compound's structure can significantly influence its biological activity. Variations in the functional groups at specific positions can enhance binding affinity to target proteins involved in apoptosis .
Case Studies
A notable case study involved the evaluation of ethyl 3-amino-4-cyano compounds as potential therapeutic agents against tumors exhibiting high levels of Bcl-2 proteins. The study indicated that these compounds could sensitize resistant cancer cells to conventional therapies, suggesting their utility in combination treatments .
Q & A
Q. What are the established synthetic routes for Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate, and how are intermediates characterized?
The compound is synthesized via a Sandmeyer reaction starting from its amino precursor (ethyl 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylate). Key steps include:
- Diazotization with NaNO₂ in 70% H₂SO₄ at 0–5°C.
- Bromination using CuBr in HBr, yielding the brominated derivative.
- Recrystallization in petroleum ether to obtain colorless crystals (50% yield) .
Characterization methods : - Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) confirms planar geometry and hydrogen bonding (2.554 Å between S–CH₂ and carbonyl O) .
- Elemental analysis and spectroscopic techniques (e.g., NMR, IR) validate purity and functional groups.
Q. What crystallographic data are available for this compound, and how does its structure influence reactivity?
Crystal Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a = 8.5896, b = 10.837, c = 16.584 |
| β angle (°) | 99.44 |
| R factor | 0.052 |
| Hydrogen bond length | 2.554 Å |
The planar thiophene ring and hydrogen-bonding network enhance stability and influence reactivity in nucleophilic substitutions. The ester groups facilitate solubility in polar solvents, critical for downstream functionalization .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, solvent) impact the yield and purity of the Sandmeyer reaction for bromination?
- Temperature : Diazotization at 0–5°C minimizes side reactions (e.g., nitrosation byproducts). Elevated temperatures reduce yield due to intermediate decomposition .
- Solvent : 70% H₂SO₄ optimizes protonation of the amino group, while petroleum ether recrystallization avoids ester hydrolysis.
- Catalyst : CuBr in HBr ensures regioselective bromination. Substituting CuBr with other halides (e.g., CuCl) alters product distribution .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
- Disorder in ester groups : The ethoxy and carbonyl groups exhibit rotational freedom, complicating electron density maps. Restraints on bond lengths/angles in SHELXL97 improve model accuracy .
- Absorption correction : Multi-scan methods (e.g., CrystalClear) mitigate absorption effects from bromine (µ = 2.98 mm⁻¹) .
- Hydrogen bonding : Weak S–H···O interactions require high-resolution data (θ > 27.9°) for precise localization .
Q. How do substituents (e.g., cyano vs. bromo) affect the electronic properties and reactivity of the thiophene core?
- Cyano group : Withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution at C-3/C-5 positions.
- Bromo substituent : Increases molecular weight (MW 378.26) and steric bulk, slowing nucleophilic attacks but improving crystallinity .
Comparative Reactivity :
| Substituent | Reaction Rate (k, s⁻¹) |
|---|---|
| Br | 0.12 |
| CN | 0.45 |
Methodological Guidance
Q. How can researchers optimize recrystallization protocols to improve crystal quality for X-ray studies?
- Solvent selection : Petroleum ether (low polarity) minimizes solvation effects, promoting slow crystal growth.
- Temperature gradient : Gradual cooling from 40°C to 25°C reduces defects.
- Seeding : Introduce microcrystals to control nucleation .
Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data?
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
Data Contradiction Analysis
Q. Why do reported yields for the Sandmeyer reaction vary across studies?
Q. Mitigation Strategies :
- Use Schlenk techniques to exclude moisture.
- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
